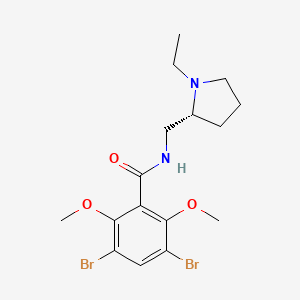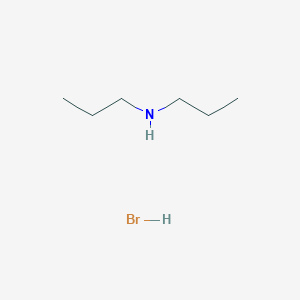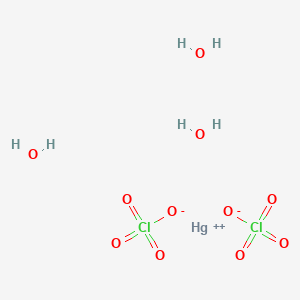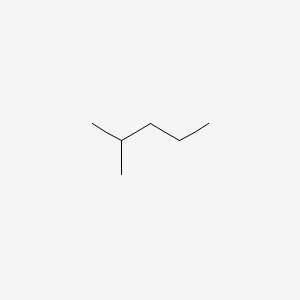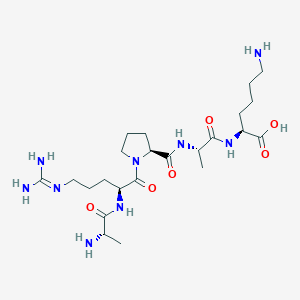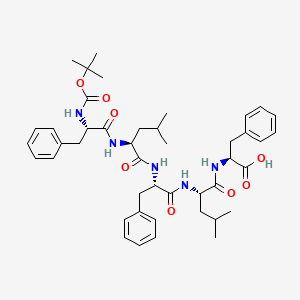
Ethyl 2-(4-bromophenyl)-2-diazoacetate
Overview
Description
Ethyl 2-(4-bromophenyl)-2-diazoacetate is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cross Coupling Reactions
Ethyl 2-(4-bromophenyl)-2-diazoacetate has been utilized in various cross-coupling reactions. For instance, ethyl (trialkylstannyl)diazoacetates have been employed as substrates in the Stille reaction, demonstrating effectiveness with aryl iodides. The compound showcases versatility in substitution reactions with different nucleophiles and displays unique reactivity patterns, which are instrumental in organic synthesis (Padwa, Sá, & Weingarten, 1997).
Thermal Stability Studies
Ethyl diazoacetate (EDA), closely related to this compound, has been extensively studied for its thermal stability. These studies are crucial in understanding the safety and reactivity of EDA in industrial and laboratory settings, contributing significantly to the risk assessment of using such compounds (Clark et al., 2002).
Biological Evaluation and Enzyme Inhibition
Compounds derived from ethyl diazoacetate, including this compound, have been evaluated for their biological activity. For instance, bromophenol derivatives with cyclopropyl moieties, synthesized from reactions involving ethyl diazoacetate, have been found to be effective inhibitors of human carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. This finding is particularly relevant in the treatment of neurological disorders like Alzheimer's disease (Boztaş et al., 2019).
Industrial Scale Synthesis
Ethyl diazoacetate, a versatile compound in organic chemistry, has been synthesized in flow using microreactor technology. This approach has made it possible to produce ethyl diazoacetate in a safe manner for industrial applications, overcoming the challenges posed by its explosive nature (Delville, van Hest, & Rutjes, 2013).
Reaction Calorimetry for Process Development
The reaction calorimetry of ethyl diazoacetate has been studied for process development, pilot plant campaigns, and full-scale reactor design. These studies are vital for understanding the large-scale chemistry of ethyl diazoacetate, facilitating its use as an industrial intermediate while addressing safety concerns related to its instability and high reactivity (Clark, Shah, & Peterson, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling, organoboron reagents are known to rapidly transmetalate with palladium (ii) complexes . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
Compounds involved in suzuki–miyaura coupling reactions can influence various biochemical pathways due to their ability to form carbon–carbon bonds .
Result of Action
The ability of similar compounds to participate in suzuki–miyaura coupling reactions suggests that they may play a role in the formation of carbon–carbon bonds , which could have various downstream effects at the molecular and cellular level.
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-diazoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9(13-12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFDRBGXZRGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694872 | |
| Record name | 2-(4-Bromophenyl)-2-diazonio-1-ethoxyethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758692-47-6 | |
| Record name | 2-(4-Bromophenyl)-2-diazonio-1-ethoxyethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


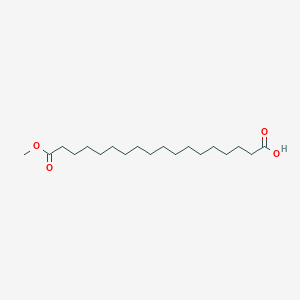

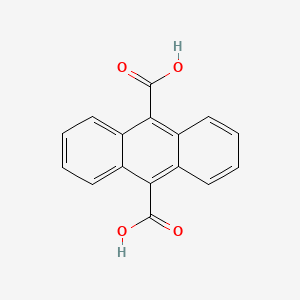

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)



